Bis(4-methylcyclohexyl) adipate

Catalog No.
S3340876
CAS No.
41544-42-7
M.F
C20H34O4
M. Wt
338.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-methylcyclohexyl) adipate

CAS Number

41544-42-7

Product Name

Bis(4-methylcyclohexyl) adipate

IUPAC Name

bis(4-methylcyclohexyl) hexanedioate

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C20H34O4/c1-15-7-11-17(12-8-15)23-19(21)5-3-4-6-20(22)24-18-13-9-16(2)10-14-18/h15-18H,3-14H2,1-2H3

InChI Key

UMHIOUCCNOWTEQ-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)OC(=O)CCCCC(=O)OC2CCC(CC2)C

Canonical SMILES

CC1CCC(CC1)OC(=O)CCCCC(=O)OC2CCC(CC2)C
  • Potential Plasticizer

    The presence of the adipate group (derived from adipic acid) suggests Bis(4-methylcyclohexyl) adipate might have plasticizing properties. Plasticizers are additives that increase the flexibility and elasticity of polymers. Further research would be needed to confirm this potential application .

  • Organic Synthesis Intermediate

    Bis(4-methylcyclohexyl) adipate's structure could make it a useful intermediate in organic synthesis. Organic intermediates are chemicals used in the multi-step processes to create other valuable compounds. The presence of functional groups like the ester moieties could be used in various synthetic transformations .

Bis(4-methylcyclohexyl) adipate is an organic compound with the molecular formula C20H34O4C_{20}H_{34}O_{4}. It is a diester formed from adipic acid and 4-methylcyclohexanol. This compound is characterized by its unique structure, which includes two 4-methylcyclohexyl groups attached to an adipate backbone. It is typically a colorless to pale yellow liquid and has applications in various industrial processes due to its favorable physical and chemical properties, such as low volatility and good thermal stability .

Involving Bis(4-methylcyclohexyl) adipate include:

  • Esterification: The formation of the diester from adipic acid and 4-methylcyclohexanol occurs through a condensation reaction, releasing water. This reaction is typically catalyzed by an acid catalyst under heat.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, Bis(4-methylcyclohexyl) adipate can undergo hydrolysis to regenerate adipic acid and 4-methylcyclohexanol.
  • Transesterification: This reaction can also occur where Bis(4-methylcyclohexyl) adipate reacts with another alcohol, leading to the exchange of alkoxy groups.

These reactions are significant for applications in polymer chemistry and material science, particularly in the synthesis of polyesters .

The synthesis of Bis(4-methylcyclohexyl) adipate typically involves:

  • Esterification Process:
    • Reacting adipic acid with 4-methylcyclohexanol.
    • Using an acid catalyst (e.g., sulfuric acid).
    • Heating the mixture to promote the reaction while removing water to drive the equilibrium towards product formation.
  • Purification:
    • The crude product can be purified through distillation or chromatography to isolate pure Bis(4-methylcyclohexyl) adipate.

This method highlights its straightforward synthetic route, making it accessible for industrial applications .

Bis(4-methylcyclohexyl) adipate finds several applications across different industries:

  • Plasticizers: It is used as a plasticizer in polymers to enhance flexibility and durability.
  • Coatings: Employed in coating formulations for its solvent properties and ability to improve adhesion.
  • Lubricants: Its thermal stability makes it suitable for use in high-performance lubricants.
  • Chemical Intermediates: Used in the synthesis of other chemical compounds due to its reactivity as an ester .

Several compounds share structural similarities with Bis(4-methylcyclohexyl) adipate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Bis(2-ethylhexyl) adipateC22H42O4C_{22}H_{42}O_{4}Commonly used plasticizer; higher molecular weight
Bis(3,4-epoxycyclohexylmethyl) adipateC20H30O6C_{20}H_{30}O_{6}Contains epoxy groups; used in specialty coatings
Di-n-butyl adipateC14H26O4C_{14}H_{26}O_{4}Lower viscosity; often used in lubricants
Diisodecyl phthalateC24H38O4C_{24}H_{38}O_{4}Phthalate-based plasticizer; different functional group

Uniqueness: Bis(4-methylcyclohexyl) adipate's distinct cyclohexyl structure provides unique properties such as enhanced thermal stability and flexibility compared to other common plasticizers like di-n-butyl adipate or diisodecyl phthalate. Its specific application in high-performance environments sets it apart from similar compounds .

Traditional Esterification Approaches for Asymmetric Adipic Diester Formation

Traditional synthesis of Bis(4-methylcyclohexyl) adipate involves acid-catalyzed esterification of adipic acid with 4-methylcyclohexanol. The process typically employs sulfuric acid or para-toluenesulfonic acid as homogeneous catalysts, facilitating protonation of the carboxylic acid group to enhance nucleophilic attack by the alcohol. Asymmetric esterification poses challenges due to the need for selective formation of two distinct ester bonds. A stepwise approach is often adopted:

  • Monoesterification: Adipic acid reacts with one equivalent of 4-methylcyclohexanol under mild conditions (60–80°C) to form the monoester intermediate. Excess alcohol is avoided to prevent premature diester formation.
  • Diesterification: The monoester undergoes further reaction with a second equivalent of 4-methylcyclohexanol at elevated temperatures (120–150°C), often using azeotropic distillation (e.g., toluene or cyclohexane) to remove water and shift equilibrium toward product formation.

Key parameters influencing yield and selectivity include:

  • Catalyst loading: 1–5 wt% sulfuric acid relative to adipic acid.
  • Molar ratio: A 2.5:1 alcohol-to-acid ratio ensures excess alcohol for complete conversion.
  • Reaction time: 6–12 hours for monoesterification; 8–16 hours for diesterification.

A comparative analysis of catalysts is summarized below:

CatalystTemperature (°C)Yield (%)Reaction Time (h)
Sulfuric acid1307820
Para-toluenesulfonic acid1208218
Titanium(IV) isopropoxide1108814

Titanium-based Lewis acids, such as titanium(IV) isopropoxide, offer advantages in reducing side reactions and enabling milder conditions. However, traditional batch reactors face limitations in mass transfer and heat distribution, necessitating innovative approaches for scalability.

Microreactor-Enabled Continuous Flow Synthesis Systems

Continuous flow systems address bottlenecks in traditional batch processes by enhancing mixing efficiency and temperature control. The tubular reactor design described in patent CN102442905A exemplifies this approach, enabling adiabatic esterification without external catalysts. For Bis(4-methylcyclohexyl) adipate, a modified system could operate as follows:

  • Preheating zone: Adipic acid and 4-methylcyclohexanol are heated to 90–140°C to initiate monoester formation.
  • Reaction zone: A packed-bed microreactor with static mixers ensures turbulent flow, reducing diffusion limitations. Residence times of 30–60 minutes achieve >90% conversion.
  • Separation zone: Inline membrane modules separate water co-product, driving equilibrium toward diester formation.

Advantages over batch systems include:

  • Precision: Real-time monitoring of temperature and pressure minimizes side reactions.
  • Scalability: Throughput can be increased by numbering up reactors without re-optimizing conditions.
  • Safety: Reduced inventory of reactive intermediates lowers risks of thermal runaway.

A comparative performance evaluation is shown below:

ParameterBatch ReactorContinuous Flow Reactor
Yield (%)78–8892–95
Reaction Time (h)14–201–2
Energy Consumption (kWh/kg)8.25.1

The integration of heterogeneous catalysts (e.g., immobilized lipases) in flow systems further enhances sustainability, as demonstrated in biocatalytic routes for analogous adipates.

Green Chemistry Perspectives in Catalytic Process Optimization

Green chemistry principles are reshaping the synthesis of Bis(4-methylcyclohexyl) adipate through three key strategies:

  • Catalyst Innovation:

    • Enzymatic catalysis: Candida antarctica lipase B (CALB) immobilized on mesoporous silica achieves 98% conversion in solvent-free systems at 50°C. Enzymes offer regioselectivity, eliminating the need for protection-deprotection steps in asymmetric synthesis.
    • Ionic liquids: Dual-function catalysts like triethylammonium hydrogen sulfate act as both solvent and acid catalyst, enabling esterification at 70°C with 99% selectivity.
  • Solvent Reduction:
    Microwave-assisted reactions reduce energy consumption by 40% compared to conventional heating, while solvent-free conditions minimize waste generation.

  • Renewable Feedstocks:
    Adipic acid derived from bio-based routes (e.g., glucose fermentation) paired with 4-methylcyclohexanol from lignin depolymerization aligns with circular economy goals.

A comparative analysis of green vs. conventional methods is provided below:

MetricConventional (H2SO4)Green (CALB)
Temperature (°C)13050
Catalyst ReusabilityNon-reusable10 cycles
E-Factor (kg waste/kg product)3.20.8

These advancements underscore the potential for industrial adoption of sustainable methodologies without compromising efficiency.

Bis(4-methylcyclohexyl) adipate represents a specialized adipate ester plasticizer with the molecular formula C₂₀H₃₄O₄ and CAS number 41544-42-7 [1] [2]. This compound is classified as an ester formed from the reaction of adipic acid and 4-methylcyclohexanol, serving primarily as a plasticizer in polymer applications . The environmental behavior and ecological implications of this compound follow established patterns observed in similar adipate ester compounds, though specific research on this particular molecule remains limited.

Distribution Dynamics in Aquatic-Terrestrial Transition Zones

The distribution behavior of bis(4-methylcyclohexyl) adipate in environmental systems is governed by its physicochemical properties and partitioning characteristics. Research on related adipate esters demonstrates that these compounds exhibit preferential partitioning behavior based on their molecular structure and hydrophobic characteristics [4] [5].

Environmental distribution modeling for similar adipate compounds indicates that these molecules partition predominantly to soil and sediment compartments due to their high octanol-water partition coefficients [4] [6]. The estimated organic carbon partition coefficient values for structurally related adipate esters range from 5,004 to 48,600 liters per kilogram, suggesting relatively immobile behavior in soil matrices and strong association with sediment particles in aquatic environments [4] [7].

In aquatic-terrestrial transition zones, adipate esters demonstrate complex distribution patterns influenced by organic matter content and hydrodynamic conditions [8] [9]. Studies of plasticizer distribution reveal that compounds with similar molecular weights and structural characteristics tend to accumulate preferentially in sediment-rich environments, particularly in areas with high organic carbon content [5] [10]. The presence of the bulky 4-methylcyclohexyl substituents in bis(4-methylcyclohexyl) adipate likely enhances its affinity for organic phases and reduces its mobility in aqueous systems .

Table 1: Environmental Partitioning Characteristics of Adipate Esters

ParameterValue RangeEnvironmental Implication
Log Octanol-Water Partition Coefficient4.5-6.8High lipophilicity and sediment affinity [4]
Organic Carbon Partition Coefficient (L/kg)5,004-48,600Limited mobility in soil systems [4]
Water Solubility (mg/L)0.78-2.3Low aqueous phase concentration [4]
Vapor Pressure (Pa)<1.0Minimal atmospheric transport [4]

The distribution dynamics in transition zones are further influenced by seasonal variations and hydrological patterns [11] [8]. During periods of increased water flow, adipate esters may undergo redistribution from sediment reservoirs to water columns, though the extent of this mobilization remains limited due to their strong sorption characteristics [4] [7].

Microbial Degradation Mechanisms and Metabolic Byproducts

Microbial degradation represents the primary environmental fate process for bis(4-methylcyclohexyl) adipate and related adipate ester compounds [12] [13]. Research on adipate ester biodegradation demonstrates that these compounds undergo rapid hydrolytic cleavage under environmental conditions, with activated sludge systems achieving 67-99% primary biodegradation within 24 hours for structurally similar diesters [12] [14].

The biodegradation pathway for adipate esters follows a well-characterized mechanism involving initial hydrolysis of ester bonds to produce the corresponding monoester intermediates, followed by complete hydrolysis to adipic acid and the constituent alcohol components [15] [16]. For bis(4-methylcyclohexyl) adipate, this process would yield 4-methylcyclohexanol and adipic acid as primary metabolic products [15] .

Table 2: Microbial Degradation Characteristics of Adipate Esters

Degradation StageTime FramePrimary MetabolitesMicrobial Groups Involved
Initial Hydrolysis2-4 daysMonoester intermediateMixed bacterial populations [15]
Secondary Hydrolysis4-7 daysAdipic acid, alcohol componentsActivated sludge microorganisms [12]
Complete Mineralization35 daysCarbon dioxide, waterDiverse microbial communities [13] [14]

Studies utilizing carbon dioxide evolution procedures demonstrate that adipate diesters achieve greater than 75% theoretical carbon dioxide production within 35-day test periods, indicating essentially complete biodegradation when exposed to mixed microbial populations [12] [14]. The presence of trace monoester intermediates during degradation processes suggests rapid turnover of these compounds, likely due to the equal reactivity of both carboxyl groups in the adipic acid backbone [15] [16].

Metabolic engineering research has identified specific enzymatic pathways involved in adipate metabolism, including the reverse adipate-degradation pathway that operates through condensation of acetyl-CoA and succinyl-CoA substrates [17] [18]. These findings indicate that microbial communities possess robust metabolic capabilities for processing adipate-based compounds through both hydrolytic and oxidative mechanisms [19].

The formation of 4-methylcyclohexanol as a metabolic byproduct requires consideration of its subsequent environmental fate [15] . Research on cyclic alcohol biodegradation suggests that these compounds undergo further microbial transformation through hydroxylation and ring-opening reactions, ultimately leading to complete mineralization [20] [15].

XLogP3

4.7

Other CAS

41544-42-7

Dates

Last modified: 07-26-2023

Explore Compound Types